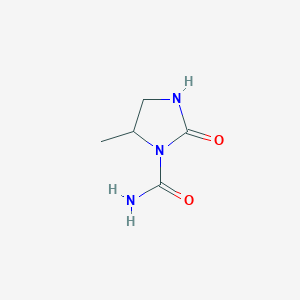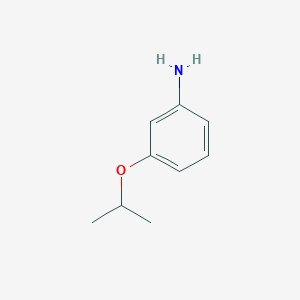![molecular formula C15H11ClF3NO4 B150307 2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid CAS No. 127893-34-9](/img/structure/B150307.png)
2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H11ClF3NO4 and its molecular weight is 365.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Efficacy and Application Timing
Research has indicated that haloxyfop and related compounds exhibit high efficacy as postemergence herbicides. Studies have demonstrated their effectiveness in controlling grass weeds in crops such as peanuts and cotton, with optimal control achieved when applied during the early growth stages of weeds. These findings emphasize the importance of application timing for maximizing weed control and improving crop yields (Grichar & Boswell, 1986; Carter & Keeley, 1987).
Mode of Action on Plant Physiology
Investigations into the mode of action of haloxyfop and CGA-82725 have provided insights into their effects on plant cell cycles and protein synthesis. These herbicides have been shown to inhibit cell division, likely by impeding protein synthesis during the G2 phase of interphase, leading to growth inhibition in treated plants. This mechanism highlights the potential of these compounds for selective weed control, allowing for targeted management of invasive species while minimizing impact on crops (Kim & Bendixen, 1987).
Environmental Interactions and Soil Dynamics
The interaction of haloxyfop and similar herbicides with soil and sediments has been studied to evaluate their environmental impact and efficacy under different soil conditions. Research has shown low adsorption rates in soils, indicating rapid conversion to active forms and suggesting considerations for environmental safety and herbicide application strategies (Rick, Slife, & Banwart, 1987).
Synthesis and Chemical Properties
The synthesis of deuterium-labelled analogs of fluazifop and haloxyfop has been explored, providing valuable tools for studying the environmental fate and biological activity of these herbicides. Such research contributes to the development of more effective and environmentally friendly herbicidal compounds (Bartels & Gatling, 1990).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Haloxyfop (Free Acid) D4 (Phenoxy-D4), is the enzyme Acyl Carrier Protein Synthase (AcpS) and Phosphopantetheinyl Transferase (PPTase) . These enzymes play a crucial role in fatty acid synthesis, which is essential for cell growth and proliferation .
Mode of Action
Haloxyfop (Free Acid) D4 (Phenoxy-D4) acts as a fatty acid synthesis inhibitor . It binds to the active site of the AcpS-PPTase enzymes, thereby inhibiting their function . This inhibition disrupts the synthesis of fatty acids, which are vital components of the cell membrane and are necessary for cell growth and proliferation .
Biochemical Pathways
The inhibition of AcpS-PPTase enzymes by Haloxyfop (Free Acid) D4 (Phenoxy-D4) disrupts the fatty acid synthesis pathway . This disruption affects the production of key cellular components, leading to impaired cell growth and proliferation .
Pharmacokinetics
As an herbicide, it is known to be quickly absorbed and transported throughout the plant upon stem and leaf treatment . It is then hydrolyzed into acid, which inhibits the growth of the root and stem’s meristematic tissue .
Result of Action
The result of Haloxyfop (Free Acid) D4 (Phenoxy-D4)'s action is the inhibition of cell growth and proliferation due to the disruption of fatty acid synthesis . This leads to the death of the cells, and in the context of its use as an herbicide, the death of the treated plants .
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, including this compound, have wide-ranging potential applications. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for TFMP derivatives has been increasing steadily in the last 30 years .
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCUAJYOYBLQRH-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)[2H])[2H])OC(C)C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)


![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)

![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
